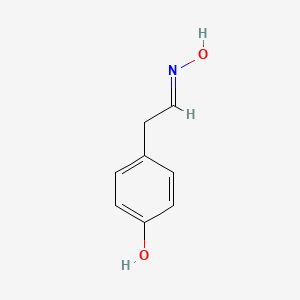

4-Hydroxyphenylacetaldoxime

Vue d'ensemble

Description

4-Hydroxyphenylacetaldoxime is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da . It is also known by other names such as (4-hydroxyphenyl)acetaldehyde oxime, 4-hydroxybenzeneacetaldehyde, oxime, and para-hydroxyphenylacetaldoxime .

Synthesis Analysis

The synthesis of 4-Hydroxyphenylacetaldoxime involves the conversion of 4-hydroxyphenylacetic acid in methanol (MeOH) and concentrated sulfuric acid (H2SO4). The mixture is refluxed for 2 hours, cooled to room temperature, neutralized with aqueous sodium bicarbonate (NaHCO3), concentrated, and extracted with ethyl acetate (EtOAc) .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyphenylacetaldoxime consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Chemical Reactions Analysis

4-Hydroxyphenylacetaldoxime is involved in enzymatic reactions. For instance, the maize cytochrome P450 CYP79A61 produces phenylacetaldoxime and indole-3-acetaldoxime in heterologous systems and might contribute to plant defense and auxin formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyphenylacetaldoxime are closely related to its molecular structure. It has a molecular formula of C8H9NO2, an average mass of 151.163 Da, and a monoisotopic mass of 151.063324 Da .

Applications De Recherche Scientifique

Enzymatic Conversion in Plant Biosynthesis

4-Hydroxyphenylacetaldoxime (HPAAO) plays a role in the biosynthesis of plant secondary metabolites. Shimada and Conn (1977) explored its conversion to p-hydroxymandelonitrile in dhurrin biosynthesis, highlighting its involvement in plant metabolic pathways (Shimada & Conn, 1977).

Role in Fungal Pathogens of Crucifers

Pedras and Montaut (2003) investigated the biotransformation of 4-hydroxyphenylacetaldoxime in fungal pathogens affecting cruciferous plants, revealing its significance in plant-pathogen interactions (Pedras & Montaut, 2003).

Inhibitory Effects on Glycosidases

HPAAO and its analogs were studied by Hazato, Aoyagi, and Umezawa (1979) for their ability to inhibit mammalian glycosidases. This research highlights its potential therapeutic applications in inhibiting specific enzymes (Hazato, Aoyagi, & Umezawa, 1979).

Involvement in the Biosynthesis of Cyanogenic Glucosides

Tapper, Zilg, and Conn (1972) explored the role of HPAAO as a potential intermediate in the biosynthesis of cyanogenic glucosides in plants, contributing to our understanding of plant defense mechanisms (Tapper, Zilg, & Conn, 1972).

Biosynthesis in Triglochin Maritima

Nielsen and Møller (1999) studied the biosynthesis of cyanogenic glucosides in Triglochin maritima, focusing on the role of HPAAO and cytochrome P450 enzymes, which sheds light on the enzymatic processes in this plant species (Nielsen & Møller, 1999).

Mécanisme D'action

Orientations Futures

Future research may focus on the role of 4-Hydroxyphenylacetaldoxime in plant defense mechanisms and its potential use in the development of new pesticides or herbicides . Additionally, the broad substrate specificity of enzymes like CYP71AT96, which acts on 4-Hydroxyphenylacetaldoxime, could be further explored .

Propriétés

IUPAC Name |

4-[(2E)-2-hydroxyiminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXJJNJGTDWFLD-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23745-82-6 | |

| Record name | 4-Hydroxyphenylacetaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

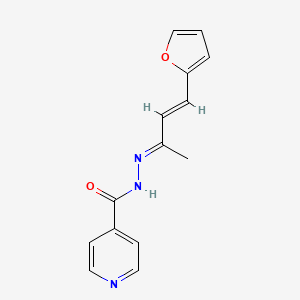

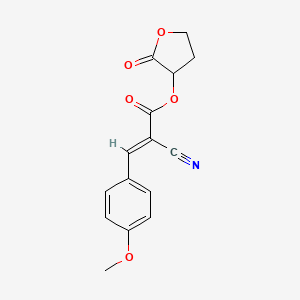

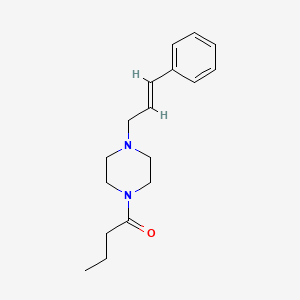

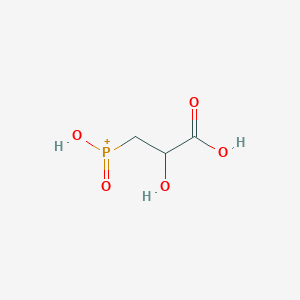

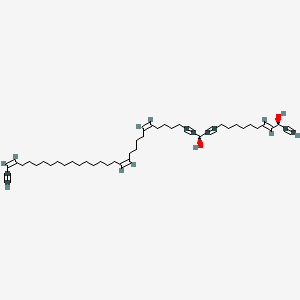

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)

![2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)

![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)

![(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1231058.png)

![8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1231070.png)